molecular formula C20H19N7O2 B12390657 N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide

N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide

Cat. No.: B12390657
M. Wt: 389.4 g/mol
InChI Key: HSOQERBYOMWOAY-UHFFFAOYSA-N
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Description

N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide is a complex organic compound that features a benzimidazole core linked to a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both benzimidazole and triazole moieties in its structure endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide typically involves multi-step organic reactions. The reaction conditions usually involve the use of copper(I) catalysts and mild temperatures to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles .

Scientific Research Applications

N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the benzimidazole moiety can interact with nucleic acids and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide is unique due to the combination of both triazole and benzimidazole moieties in a single molecule. This dual functionality enhances its chemical versatility and broadens its range of applications in various fields .

Properties

Molecular Formula

C20H19N7O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide

InChI

InChI=1S/C20H19N7O2/c1-13-5-4-6-14(9-13)22-18(28)12-27-11-15(25-26-27)10-21-20(29)19-23-16-7-2-3-8-17(16)24-19/h2-9,11H,10,12H2,1H3,(H,21,29)(H,22,28)(H,23,24)

InChI Key

HSOQERBYOMWOAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(N=N2)CNC(=O)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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